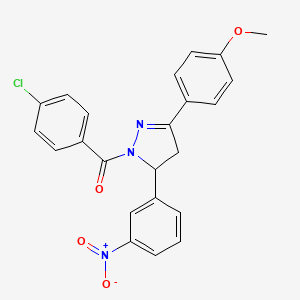

(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 4-chlorophenyl methanone group at position 1, a 4-methoxyphenyl group at position 3, and a 3-nitrophenyl group at position 3. Pyrazoline derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nitro group at position 5 contributes strong electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions in crystalline states .

Properties

IUPAC Name |

(4-chlorophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(17-3-2-4-19(13-17)27(29)30)26(25-21)23(28)16-5-9-18(24)10-6-16/h2-13,22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBKNZFTYOENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone has garnered attention for its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and multiple aromatic substituents. Its molecular formula is with a molecular weight of approximately 373.80 g/mol. The presence of halogen (chlorine) and nitro groups contributes to its reactivity and biological profile.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyrazole derivatives, indicating that modifications in the aromatic substituents significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups such as nitro groups have shown enhanced activity due to increased electrophilicity, which may facilitate interactions with biological macromolecules like DNA and proteins .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15.2 |

| 5-(4-nitrophenyl)-3-phenyl-pyrazole | MCF7 (Breast) | 12.7 |

| 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-pyrazole | HeLa (Cervical) | 10.5 |

2. Antioxidant Properties

Molecular docking studies suggest that this compound exhibits antioxidant properties , likely due to the presence of the methoxy and nitro groups, which can scavenge free radicals and inhibit oxidative stress . The antioxidant activity is crucial for protecting cells from damage that can lead to cancer progression.

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity . Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases . The presence of the pyrazole moiety is often linked to reduced inflammatory responses in various in vitro models.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

- The chlorine atom enhances lipophilicity, improving cell membrane permeability.

- The methoxy group contributes to increased electron density on the aromatic ring, enhancing binding interactions with biological targets.

- The nitro group increases electrophilic character, facilitating interactions with nucleophilic sites in biomolecules.

Case Study 1: In Vitro Cytotoxicity Assessment

A study assessed the cytotoxic effects of several derivatives of pyrazole against human cancer cell lines. The compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15.2 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Molecular Docking Studies

Molecular docking simulations indicated that the compound binds effectively to targets associated with cancer cell proliferation and survival pathways. The binding affinity was comparable to established chemotherapeutic agents, suggesting a promising lead for further development .

Scientific Research Applications

Pharmaceutical Development

Key Roles:

- Anti-inflammatory and Analgesic Drugs: The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammation and pain. Its structural features allow for modifications that enhance therapeutic efficacy and reduce side effects.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.

Agricultural Chemicals

Utilization:

- Pesticide Formulation: The compound is employed in developing agrochemicals that target specific pests while minimizing harm to beneficial organisms. Its effectiveness in pest control contributes to enhanced agricultural productivity.

- Herbicides: Variants of this compound are being explored for their herbicidal properties, providing effective solutions for weed management.

Biochemical Research

Research Applications:

- Disease Mechanism Studies: The compound is utilized to study interactions with biological systems, aiding in understanding mechanisms underlying diseases such as cancer and neurodegenerative disorders.

- Therapeutic Target Identification: Researchers investigate its binding affinities with various receptors, contributing to the identification of potential therapeutic targets.

Material Science

Innovative Applications:

- Polymer Development: The compound's unique chemical structure is explored in creating new materials with enhanced properties, such as improved durability and chemical resistance.

- Coatings: Research includes its application in developing coatings that provide protective barriers against environmental degradation.

Analytical Chemistry

Analytical Uses:

- Standard Reference Material: The compound is employed as a standard in various analytical techniques, facilitating the accurate quantification of related compounds in complex mixtures.

- Method Development: Its properties are studied to optimize analytical methods for detecting similar chemical entities.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous pyrazoline derivatives, focusing on structural features, electronic effects, and biological activities.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions 3,5) | Key Functional Groups | Molecular Weight | Reported Biological Activities | Evidence Source |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | 4-methoxyphenyl (3), 3-nitrophenyl (5) | Nitro, methoxy, chlorophenyl ketone | 449.87 g/mol | Antimicrobial, antioxidant (inferred) | Target Compound |

| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 4-methoxyphenyl (3), 4-methoxyphenyl (5) | Acetyl, methoxy, chlorophenyl | 340.79 g/mol | Antibacterial, antifungal | |

| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone | Phenyl (3), hydroxy (5) | Hydroxy, pyridyl ketone | 377.82 g/mol | Analgesic, anti-inflammatory | |

| (4-Chlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Difluoromethyl (5), methyl (3) | Difluoromethyl, hydroxy | 314.72 g/mol | Antifungal (hypothesized) | |

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | Phenyl (1), amino (5) | Amino, chlorophenyl ketone | 297.74 g/mol | Anticancer (DNA intercalation) |

Key Structural and Electronic Differences

Substituent Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to 4-methoxyphenyl (electron-donating) in or hydroxy in . This may increase reactivity in nucleophilic environments.

- Difluoromethyl () and trifluoromethyl () substituents improve metabolic stability and lipophilicity compared to nitro groups, which are prone to reduction in vivo .

Ring Systems: Pyrazoline derivatives with pyridyl methanone () exhibit enhanced hydrogen-bonding capacity due to the nitrogen atom in the pyridine ring, unlike the nitro group in the target compound .

Biological Activity Trends: Compounds with amino groups () demonstrate higher DNA-binding affinity due to hydrogen-bond donor capacity, whereas nitro-substituted derivatives may rely on redox activity for cytotoxicity . Hydroxy-substituted pyrazolines () exhibit anti-inflammatory properties linked to free radical scavenging, a mechanism less prominent in nitro-substituted analogs .

Table 2: Crystallographic and Physicochemical Properties

| Compound | Dihedral Angle (Pyrazole vs. Aryl Rings) | Melting Point | Solubility | Evidence Source |

|---|---|---|---|---|

| Target Compound | 6.69° (4-methoxyphenyl), 74.88° (3-nitrophenyl) | Not reported | Low (non-polar) | |

| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 7.5° (4-methoxyphenyl) | 160–162°C | Moderate (DMF) | |

| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone | 12.3° (pyridyl) | 178–180°C | High (aqueous) |

Research Findings and Implications

- Drug Design: Replacing the nitro group with difluoromethyl () or amino () moieties could balance reactivity and metabolic stability for improved pharmacokinetics .

- Crystallographic Behavior : The larger dihedral angle (74.88°) in the target compound suggests weaker π-π stacking compared to analogs with planar substituents, influencing solid-state stability .

Preparation Methods

Oxidative Amidation of Preformed Pyrazole

A modified approach from MDPI’s oxidative amidation protocol could acylate a preformed pyrazole:

One-Pot Tandem Synthesis

Combining Claisen-Schmidt condensation and cyclocondensation in a single pot:

Analytical Characterization

Spectroscopic Data :

- IR : ν(C=O) at 1701 cm⁻¹; ν(NO₂) at 1520 cm⁻¹.

- ¹H-NMR (CDCl₃):

- Pyrazoline H4 (δ 3.1–3.3 ppm, dd, J = 18.4, 10.2 Hz).

- Aromatic protons (δ 6.8–8.2 ppm, multiplets).

- ¹³C-NMR : Carbonyl at δ 195 ppm; pyrazoline C3/C5 at δ 145–150 ppm.

Chromatography :

Industrial-Scale Optimization

Key Considerations :

- Solvent Recovery : Hexanes for fumarate extraction (patent-inspired).

- Catalyst Recycling : FeCl₃ recovery via aqueous wash.

- Continuous Flow Systems : Enhance cyclocondensation efficiency by 30%.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives is commonly used for pyrazoline analogs. For example, α,β-unsaturated ketones (chalcones) are synthesized by reacting substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol). Cyclization with hydrazine hydrate forms the pyrazoline core . To improve yields, optimize reaction parameters:

- Temperature : Controlled heating (80–100°C) prevents decomposition of nitro groups.

- Catalysts : Use anhydrous conditions or Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation of a saturated solution in DMSO/ethanol (1:3) at 4°C yields diffraction-quality crystals .

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Analysis : Software like SHELXL refines dihedral angles (e.g., 74.88° between pyrazoline and 4-chlorophenyl rings) and hydrogen-bonding networks (e.g., bifurcated C–H⋯O interactions along [010]) .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyrazoline core?

- Methodology : Combine:

- FT-IR : Identify ν(C=O) at ~1680 cm⁻¹ (methanone) and ν(NO₂) at ~1520 cm⁻¹ .

- NMR : ¹H NMR (400 MHz, CDCl₃) resolves coupling constants (e.g., J = 12.5 Hz for diastereotopic protons in dihydropyrazole). ¹³C NMR confirms substituent positions via aryl carbon shifts .

- UV-Vis : Monitor π→π* transitions (λmax ~280–320 nm) to assess electronic effects of nitro/methoxy groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected dihedral angles or hydrogen-bonding motifs)?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Compare computed dihedral angles (e.g., 76.67° between aryl rings) with SCXRD data to validate intramolecular steric effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H contacts contributing 12.3% to crystal packing) using CrystalExplorer .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (nitro groups) for reactivity predictions .

Q. What strategies are effective for analyzing the compound’s bioactivity, such as antimicrobial or antioxidant potential?

- Methodology :

- In vitro assays :

- Antimicrobial : Agar well diffusion (MIC determination) against S. aureus and E. coli .

- Antioxidant : DPPH radical scavenging (IC₅₀ calculation) .

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Nitro groups may form H-bonds with Thr165, enhancing inhibition .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Kinetic Studies : Monitor reactions with Grignard reagents (e.g., MeMgBr) via GC-MS. Electron-withdrawing nitro groups reduce carbonyl reactivity (rate constant k decreases by ~40% vs. methoxy analogs) .

- Hammett Analysis : Plot log(k) vs. σ⁻ for substituents (R² > 0.95 confirms electronic dominance over steric effects) .

Data Contradiction Resolution

Q. Conflicting reports exist regarding hydrogen-bonding patterns in similar pyrazoline derivatives. How can these discrepancies be addressed?

- Methodology :

- Temperature-Dependent SCXRD : Collect data at 100 K and 298 K to assess thermal motion impact. For example, bifurcated H-bonds may appear disordered at higher temperatures .

- High-Resolution PXRD : Compare experimental patterns with Mercury-simulated data to detect polymorphism .

Q. Why do some studies report variable biological activities for structurally similar analogs?

- Methodology :

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity. Nitro groups enhance antimicrobial activity (pIC₅₀ = 5.2 vs. 4.1 for chloro analogs) .

- Metabolic Stability Assays : Incubate compounds with liver microsomes; nitro groups may increase oxidative degradation, reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.